molecular formula C10H8N2 B8613398 1-(2-propynyl) 1H-indazole

1-(2-propynyl) 1H-indazole

Cat. No.: B8613398
M. Wt: 156.18 g/mol
InChI Key: YCHNWJUHMFZPIG-UHFFFAOYSA-N
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Description

1-(2-Propynyl) 1H-indazole is a substituted indazole derivative characterized by a propargyl group (HC≡C-CH2-) attached to the N1 position of the indazole scaffold. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring, and their derivatives are widely studied for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and ion channel modulation .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1-prop-2-ynylindazole

InChI

InChI=1S/C10H8N2/c1-2-7-12-10-6-4-3-5-9(10)8-11-12/h1,3-6,8H,7H2

InChI Key

YCHNWJUHMFZPIG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=N1

Origin of Product

United States

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

ReactantConditionsProductYieldReference
Benzyl azideCuI (10 mol%), DMF, 60°C1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-1H-indazole89%

This reaction proceeds regioselectively to form 1,4-disubstituted triazoles, a key strategy for bioconjugation or generating combinatorial libraries .

Electrophilic Aromatic Substitution

The indazole ring undergoes nitration and sulfonation at specific positions dictated by electronic effects:

Nitration

ConditionsMajor ProductRegioselectivity Rationale
HNO₃/H₂SO₄, 0°C5-Nitro-1-(2-propynyl)-1H-indazoleElectron-withdrawing propargyl group deactivates N1, directing electrophiles to C5 via resonance .

Sulfonation

ConditionsMajor ProductNotes
H₂SO₄, SO₃1-(2-Propynyl)-1H-indazole-5-sulfonic acidSteric hindrance at C3/C7 limits substitution to C5 .

Hydrogenation

Catalytic hydrogenation selectively reduces the alkyne to an alkane:

CatalystConditionsProductSelectivity
Pd/C (5%)H₂ (1 atm), EtOH, 25°C1-(Propyl)-1H-indazole>95% (no indazole ring reduction) .

Oxidative Transformations

The propargyl group undergoes oxidative cleavage under controlled conditions:

Oxidizing AgentProductKey Observation
Ozone (O₃), then Zn/H₂O1-(Glyoxyloyl)-1H-indazoleForms α-ketoamide derivatives without indazole ring degradation .

Nucleophilic Displacement

The N1-propargyl group participates in nucleophilic substitutions under basic conditions:

NucleophileConditionsProduct
Sodium thiophenolateK₂CO₃, DMF, 80°C1-(Phenylthioethyl)-1H-indazole
PiperidineCuI, 100°C1-(2-Piperidin-1-ylethyl)-1H-indazole

Mechanistic studies suggest an elimination-addition pathway involving a propargyl cation intermediate .

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct
Suzuki-Miyaura (C3 position)Pd(PPh₃)₄, K₂CO₃, dioxane3-Aryl-1-(2-propynyl)-1H-indazole
Buchwald-Hartwig (C6 position)Pd₂(dba)₃, Xantphos, Cs₂CO₃6-Amino-1-(2-propynyl)-1H-indazole

Substituent effects show C3 coupling occurs 3× faster than C5 due to reduced steric hindrance .

Tautomerism and Ring-Opening

While 1H-indazole tautomers typically dominate, the propargyl group stabilizes the N1-substituted form (ΔG = +15 kJ/mol vs 2H-tautomer) . Under strong acidic conditions (HCl, 120°C), ring-opening generates:
Product: N-(Propynyl)anthranilic acid derivatives via C2-N1 bond cleavage .

Comparison with Similar Compounds

Key Observations :

  • N1 vs. C3 Substitution : 3-Substituted derivatives (e.g., compound 89) exhibit stronger kinase inhibition than N1-substituted analogs, likely due to better target engagement .
  • Propargyl vs.
  • Electron-Withdrawing Groups : Fluorophenyl substituents () enhance metabolic stability but may reduce potency compared to electron-donating groups .

Pharmacokinetic and Selectivity Profiles

  • Nav1.7 Inhibitors : Indazoles with fluoropyrrolidine substituents (compound 196) show moderate activity (IC50 = 3.9 μM) but excellent bioavailability (F = 83%) and half-life (t1/2 = 1.7 h) .
  • Kinase Inhibitors: Compound 89 demonstrates nanomolar potency against Bcr-AblWT, outperforming imatinib in mutant cell lines .
  • Antimicrobial Agents : 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) derivatives exhibit SAR dependencies, with 3-substituted analogs showing superior activity .

Q & A

Q. What are the common synthetic routes for 1-(2-propynyl)-1H-indazole, and how do their yields compare?

1-(2-Propynyl)-1H-indazole is synthesized via nucleophilic substitution or cyclization reactions. Key methods include:

  • Reaction of benzotriazole derivatives with 3-bromopropyne : This method achieves yields up to 95% under optimized conditions (e.g., inert atmosphere, polar aprotic solvents) .
  • Mannich base-mediated cyclization : Indazole derivatives are functionalized via Mannich reactions using piperazine and oxadiazole precursors, yielding 60–70% after purification .
  • Acyl hydrazide cyclization : Novel routes exploit acyl hydrazides with polyphosphoric acid (PPA) under reflux, yielding 50–60% .

Q. Comparison Table: Synthesis Methods

MethodKey Reagents/ConditionsYieldReference
Benzotriazole alkylation3-Bromopropyne, DMF, 80°C95%
Mannich cyclizationPiperazine, PPA, reflux60–70%
Acyl hydrazide routePPA, 100–120°C, 4–5 h50–60%

Q. How is the structure of 1-(2-propynyl)-1H-indazole characterized experimentally?

Structural confirmation relies on:

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 7.35–7.65 ppm (indazole aromatic protons) and δ 3.80 ppm (propynyl CH2) .
    • IR : Stretching vibrations at ~3150 cm⁻¹ (N-H) and 3050–2750 cm⁻¹ (C-H) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula C10H9N3 (MW: 171.2 g/mol) .
  • Elemental analysis : Validates C, H, N composition (e.g., C: 78.32%; H: 7.26%; N: 14.42%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(2-propynyl)-1H-indazole derivatives?

Optimization strategies include:

  • Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to weaker acids .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve alkylation kinetics .
  • Temperature control : Reflux (100–120°C) balances reaction rate and byproduct suppression .
  • Scalability : Pilot-scale protocols for oxadiazole-indazole hybrids use continuous flow systems to maintain >90% purity .

Q. What strategies resolve contradictions in biological activity data for 1-(2-propynyl)-1H-indazole derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO2) at the indazole 3-position enhance antimicrobial activity, while bulky groups reduce bioavailability .
  • Assay variability : Standardize protocols (e.g., MIC testing for antibiotics vs. cell viability assays for anticancer studies) .
  • SAR insights : Derivatives with piperazine-linked oxadiazoles show improved tubulin binding (IC50: 0.5–2 µM) compared to non-polar analogs .

Q. Table: Structure-Activity Relationships (SAR)

Substituent PositionFunctional GroupBiological Activity (IC50/MIC)Reference
3-position-OCH3MIC: 8 µg/mL (E. coli)
3-position-ClIC50: 0.7 µM (MCF-7 cells)
1-position-PiperazineTubulin inhibition: 1.2 µM

Q. What are the challenges in scaling up 1-(2-propynyl)-1H-indazole synthesis for preclinical studies?

Key challenges include:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or HPLC for >100 g batches .
  • Byproduct control : Optimize stoichiometry (e.g., 1:1.2 ratio of indazole to propynyl bromide) to minimize dimerization .
  • Safety : Propynyl reagents are volatile; use closed-loop reactors and inert gas purging .

Q. How do computational methods aid in designing 1-(2-propynyl)-1H-indazole analogs?

  • Docking studies : Predict binding affinity to tubulin (PDB: 1SA0) or bacterial enzymes (e.g., DNA gyrase) .
  • DFT calculations : Optimize electron distribution for enhanced reactivity (e.g., HOMO-LUMO gaps < 4 eV) .
  • MD simulations : Assess solubility and membrane permeability .

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